N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKNRQVCOSNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with 2,2-diphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential anticancer agent due to its kinase inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibition
Compounds 234–237 (carbohydrazide-based derivatives) share the pyrazolopyrimidinone core but differ in substituents. Key findings include:
| Compound | MCF-7 IC50 (µM) | EGFR IC50 (µM) | Apoptosis Activity (vs. Control) |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Lowest |
| Erlotinib | N/A | 0.03 | N/A |
- Structural Differentiation : The target compound lacks the carbohydrazide side chain present in 234–237, which may reduce off-target effects while retaining EGFR affinity .
- Activity : Compound 237 shows moderate EGFR inhibition (IC50 = 0.186 µM) but is less potent than erlotinib (IC50 = 0.03 µM). The target compound’s EGFR activity remains unquantified but is hypothesized to align with this class due to shared core interactions with PDB ID:1M17 .
Antibacterial Pyrazolopyrimidine-Peptide Hybrids
Peptide derivatives (e.g., compound 17 in ) incorporate amino acid ethyl ester hydrochlorides into the pyrazolopyrimidine scaffold. Key differences:
| Feature | Target Compound | Peptide Hybrids (e.g., 17) |
|---|---|---|
| Primary Activity | Anticancer (EGFR) | Antibacterial |
| MIC Values | N/A | <1 µg/mL (Gram+/Gram- bacteria) |
| Structural Addition | Diphenylacetamide | Amino acid ester side chains |
- Therapeutic Scope: While the target compound focuses on oncology, peptide hybrids exhibit broad-spectrum antibacterial activity, including against fluoroquinolone-resistant Pseudomonas aeruginosa .
Diphenylacetamide Derivatives in Patent Literature
Excluded compounds in (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ) highlight structural boundaries for patent claims:
- Key Exclusion : Benzothiazole-linked diphenylacetamides are excluded, emphasizing the uniqueness of the target compound’s pyrazolopyrimidine core in intellectual property contexts .
Data Tables for Cross-Reference
Table 2: Structural Comparison
| Compound | Core Structure | Key Substituents | Therapeutic Use |
|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | 2,2-Diphenylacetamide | Oncology (hypothesized) |
| 234–237 | Pyrazolo[3,4-d]pyrimidine | Carbohydrazide | Oncology |
| Compound 17 | Pyrazolo[3,4-d]pyrimidine | Amino acid esters | Antibacterial |
| Compound 37 | Benzothiazole | Diphenylacetamide | Undisclosed (patent focus) |
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression and other diseases.
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . By binding to the active site of CDK2, it forms crucial hydrogen bonds with specific amino acids such as Leu83. This interaction leads to the inhibition of CDK2 activity, which is critical for cell cycle progression, resulting in cell growth arrest at the G0-G1 phase. The inhibition of this kinase is associated with significant cytotoxic effects on cancer cell lines, notably MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of this compound. Key findings include:
- Cytotoxicity : The compound exhibits potent cytotoxic activity against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 and HCT-116 cells.
- Apoptosis Induction : Flow cytometric analyses suggest that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This indicates a shift towards pro-apoptotic signaling pathways .
Case Studies
- In Vitro Studies : The compound was tested against A549 (lung cancer) and HCT-116 cell lines using MTT assays. Results showed that derivatives similar to this compound demonstrated a wide range of anti-proliferative activities, with some derivatives showing IC50 values as low as 8.21 µM against A549 cells .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound towards EGFR (Epidermal Growth Factor Receptor), revealing its potential as an EGFR inhibitor with significant binding interactions.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and stability in biological systems. The compound's structure allows for effective interaction with target proteins involved in key signaling pathways relevant to cancer biology.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant inhibition of MCF-7 and HCT-116 cell growth |
| Apoptosis Induction | Increased BAX/Bcl-2 ratio indicating pro-apoptotic effects |
| Kinase Inhibition | Effective CDK2 inhibition leading to cell cycle arrest |
| Molecular Interactions | Strong binding affinity towards EGFR and other kinases |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide?
The synthesis involves multi-step reactions, with critical parameters including:
- Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) improve solubility of intermediates .
- Temperature : Controlled heating (70–100°C) enhances cyclization of the pyrazolo[3,4-d]pyrimidine core .
- Catalysts : Triethylamine or sodium hydride accelerates amide bond formation .
- Purity control : Chromatographic techniques (e.g., HPLC) monitor intermediate purity, with yields typically ranging from 60–85% .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl groups (e.g., 4-oxo peak at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral distortions in the pyrazolo-pyrimidine core .
Q. What biological assays are commonly used to evaluate its activity?
- Kinase inhibition assays : Target enzymes like EGFR or CDK2 using fluorescence-based protocols .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., A549, HL-60) at concentrations of 1–50 µM .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activity across analogs?
- Substituent-effect analysis : Compare analogs with varied substituents (e.g., trifluoromethyl vs. methoxy groups) using structure-activity relationship (SAR) studies .
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics to targets, distinguishing true activity from assay artifacts .
- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1346993) with in-house results to identify outliers .
Q. What strategies improve the stability of this compound under physiological conditions?
- Functional group modification : Replace labile esters with amides or ethers to reduce hydrolysis .
- Formulation optimization : Use PEG-based nanocarriers to protect against oxidative degradation .
- Accelerated stability testing : Monitor degradation products via LC-MS under varying pH (4–9) and temperature (25–40°C) .
Q. How can computational modeling guide the design of analogs with enhanced selectivity?
- Molecular docking : Simulate binding to off-target vs. on-target proteins (e.g., VEGFR2 vs. PDGFR) using AutoDock Vina .
- QSAR models : Train algorithms on datasets with >100 analogs to predict logP, polar surface area, and IC50 values .
- MD simulations : Analyze conformational stability of ligand-receptor complexes over 100-ns trajectories .
Q. What methodologies validate the mechanism of action in enzyme inhibition studies?
- Enzyme kinetics : Measure Km and Vmax shifts via Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., PDB entries 6XYZ) to visualize binding pockets .
- Knockdown/rescue experiments : Use siRNA to confirm target specificity in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
